3,7,15-Trihydroxy-5-androsten-17-one is a steroid compound with significant interest in pharmaceutical and biochemical research due to its potential therapeutic applications. This compound is a derivative of dehydroepiandrosterone, which is a naturally occurring steroid hormone. The presence of multiple hydroxyl groups in its structure enhances its biological activity and potential for modification into various pharmacologically active derivatives.
3,7,15-Trihydroxy-5-androsten-17-one can be synthesized from dehydroepiandrosterone through various chemical and microbial methods. The compound has been studied for its role as a precursor in the synthesis of other steroids and its application in contraceptive formulations.
This compound falls under the category of steroidal hormones and is classified specifically as an androgen due to its structural characteristics. It is part of a larger class of compounds known as C19 steroids, which are characterized by their 19 carbon atoms and steroidal backbone.
The synthesis of 3,7,15-Trihydroxy-5-androsten-17-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and substrate concentration to maximize yield and purity. Analytical techniques like chromatography are often employed to monitor progress and isolate the final product.
The molecular formula for 3,7,15-Trihydroxy-5-androsten-17-one is C19H28O3. Its structure features three hydroxyl groups located at positions 3, 7, and 15 on the steroid backbone.
3,7,15-Trihydroxy-5-androsten-17-one can undergo various chemical reactions typical of steroids:
Reactions are typically catalyzed by acids or bases and require specific conditions such as temperature control and inert atmospheres to prevent degradation.
The mechanism of action for 3,7,15-trihydroxy-5-androsten-17-one involves interaction with androgen receptors in target tissues. Upon binding to these receptors, it activates signaling pathways that regulate gene expression related to growth and metabolism.
Studies suggest that this compound may exhibit both androgenic and anabolic effects, making it relevant in therapeutic contexts such as hormone replacement therapy and muscle wasting conditions.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
Systematic Nomenclature:The standardized IUPAC name for this compound is (8R,9S,10S,13S,14S)-3,16-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. This name specifies:
Synonyms: Common aliases include 3β,7β,15α-Trihydroxy-5-androsten-17-one, 3,16,19-Trihydroxy-5-androsten-17-one (reflecting C19 as the traditional C16 carbon in phenanthrene numbering), and 3,16,19-TAO [3] .
Molecular Properties:
Stereochemical Variants:Table 1: Stereoisomeric Configurations of 3,7,15-Trihydroxy-5-Androsten-17-One
Position | Common Configurations | Biological Significance |
---|---|---|
C3 | β (equatorial) | Predominant in biologically active forms; enhances solubility |
C7 | α or β | 7β-OH associated with optimized receptor interactions |
C15 | α (axial) | Critical for conversion to contraceptive intermediates |
The 3β,7β,15α configuration is the most pharmacologically relevant isomer, protected under international patents [7].
Structural Representation:
+---------------------------+ | C10-CH2OH (C15-OH) | | | | HO-C3 | C17=O | | | | | C5=C6 (double bond) | +---------------------------+
The compound emerged from late 20th-century research into hydroxylated steroid derivatives for pharmaceutical applications. Key developments include:
Patent History: The 3β,7β,15α-trihydroxy isomer was first claimed in the 1980s (US4435327A, EP0075189B1) as a critical intermediate for synthesizing drospirenone, a spironolactone-derived progestin used in oral contraceptives (e.g., Yasmin®). Patents covered its chemical synthesis and microbial biotransformation methods [7].
Synthetic Evolution: Early routes relied on chemical modification of DHEA or androstenedione, involving multi-step protection/deprotection of hydroxyl groups. Challenges included low yields at C15 hydroxylation due to steric hindrance. This drove interest in biocatalytic methods using fungal or bacterial strains to introduce hydroxyl groups regioselectively [6] [7].
Biotechnological Advances: Colletotrichum lini ST-1 was identified as a high-efficiency strain for DHEA hydroxylation at C7α and C15α positions. Process optimization (e.g., glucose feeding, Tween-80 addition) increased yields from <20% to >80% by:
3,7,15-Trihydroxy-5-androsten-17-one is primarily valued as a precursor for synthetic hormones rather than a direct therapeutic agent:
Drospirenone Synthesis: It serves as the penultimate intermediate in producing drospirenone, a progestin with antimineralocorticoid activity used in combination oral contraceptives and hormone therapy. The C15α-hydroxy group is essential for forming the γ-lactone ring characteristic of drospirenone [6] [7].
Structure-Activity Insights:
Additional hydroxyls at C7β and C15α reduce androgenic activity compared to testosterone but enhance metabolic stability and derivatization potential [3] [7].
Biological Conversion Pathways:Figure: Metabolic Route from DHEA to 3β,7α/β,15α-Trihydroxy Derivatives
DHEA (Δ⁵-androsten-3β-ol-17-one) → Microbial 7α-hydroxylation → 7α-OH-DHEA → Microbial 15α-hydroxylation → 3β,7α,15α-TriOH-5-androsten-17-one → Chemical modification → Drospirenone
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7